![molecular formula C7H9BrN2 B6334304 3-Bromo-6-methylbenzene-1,2-diamine CAS No. 344595-73-9](/img/structure/B6334304.png)
3-Bromo-6-methylbenzene-1,2-diamine
Overview
Description
3-Bromo-6-methylbenzene-1,2-diamine is a chemical compound with the molecular formula C7H9BrN2 . It is used in the preparation of isomeric bromo analogues of Benzo-1H-triazole as potential inhibitors of protein kinases .
Synthesis Analysis
The synthesis of polysubstituted benzenes like 3-Bromo-6-methylbenzene-1,2-diamine often involves multiple steps including nitration, conversion from the nitro group to an amine, and bromination .Molecular Structure Analysis
The molecular structure of 3-Bromo-6-methylbenzene-1,2-diamine consists of a benzene ring substituted with a bromine atom, a methyl group, and two amine groups . The InChI code for this compound isInChI=1S/C7H9BrN2/c1-4-2-3-5 (8)7 (10)6 (4)9/h2-3H,9-10H2,1H3
. Physical And Chemical Properties Analysis
The molecular weight of 3-Bromo-6-methylbenzene-1,2-diamine is 201.06 g/mol . It has a density of 1.6±0.1 g/cm3 and a boiling point of 301.6±37.0 °C at 760 mmHg . The exact mass is 199.99491 g/mol .Scientific Research Applications
Synthesis of Macrocyclic Schiff Base Compounds
3-Bromo-6-methylbenzene-1,2-diamine: is utilized in the synthesis of macrocyclic Schiff base compounds. These compounds have shown moderate antibacterial activity against S. aureus and S. typhi. The Schiff bases are significant due to their potential applications in bioinorganic chemistry, as they can model the active sites of metalloproteins and enzymes .
Electrophilic Aromatic Substitution Reactions
This compound is a key intermediate in multistep synthesis pathways involving electrophilic aromatic substitution reactions. It’s particularly useful in the synthesis of polysubstituted benzenes, where the presence of the bromine and amine groups can influence the directing effects during the substitution process .
Industrial Applications
The compound finds applications in industrial settings, particularly in the synthesis of dyes, pigments, and other materials that require specific substituted benzene structures. Its properties, such as boiling point and density, are crucial for its handling and processing in industrial environments .
Environmental Science
The compound’s derivatives could be explored for environmental applications, such as the development of adsorbent materials for CO2 capture. Functionalization with diamine groups can enhance the adsorption properties of materials, making them suitable for use in environmental remediation technologies .
Mechanism of Action
Mode of Action
It’s known that diamines can act as hydrogen atom donors and play a dual role as both “radical amplifiers” and “radical regulators” to initiate the radical chain process as well as to control the concentration of reactive radical species .
Biochemical Pathways
It’s possible that this compound may influence various biochemical pathways due to its potential interactions with multiple biological targets .
Result of Action
The effects would depend on the specific biological targets and pathways that this compound interacts with .
Action Environment
The action, efficacy, and stability of 3-Bromo-6-methylbenzene-1,2-diamine can be influenced by various environmental factors. These factors could include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound is active .
properties
IUPAC Name |
3-bromo-6-methylbenzene-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMZPMXYUUNFIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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